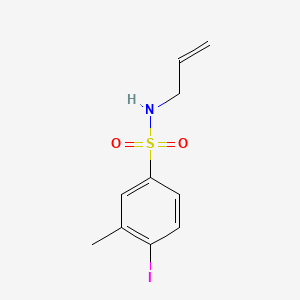
α-Methyl-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-Methyl-D-tyrosine: is a synthetic amino acid derivative that acts as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces the production of these neurotransmitters, making it useful in various medical and research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-D-tyrosine typically involves the alkylation of tyrosine. One common method is the reaction of tyrosine with methyl iodide in the presence of a base, such as sodium hydroxide, to introduce the methyl group at the alpha position. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like tyrosine phenol-lyase can be used to catalyze the formation of this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
化学反应分析
Types of Reactions: α-Methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amino acid, tyrosine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
科学研究应用
Chemistry: α-Methyl-D-tyrosine is used as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic synthesis .
Biology: In biological research, it is used to study the role of catecholamines in various physiological processes. It helps in understanding the biosynthesis and regulation of neurotransmitters .
Medicine: Clinically, this compound is used in the treatment of pheochromocytoma, a tumor of the adrenal gland that causes excessive production of catecholamines. By inhibiting tyrosine hydroxylase, it helps in managing the symptoms of this condition .
Industry: In the industrial sector, this compound is used in the production of various chemicals and as an intermediate in the synthesis of other compounds .
作用机制
α-Methyl-D-tyrosine inhibits the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By competing with tyrosine at the enzyme’s active site, this compound effectively reduces the production of dopamine, norepinephrine, and epinephrine . This inhibition helps in controlling conditions associated with excessive catecholamine production, such as pheochromocytoma .
相似化合物的比较
Tyrosine: The parent amino acid from which α-Methyl-D-tyrosine is derived.
L-DOPA: Another derivative of tyrosine, used in the treatment of Parkinson’s disease.
α-Methyl-L-tyrosine: The L-isomer of this compound, which has different pharmacological properties.
Uniqueness: this compound is unique in its specific inhibition of tyrosine hydroxylase, making it particularly useful in research and clinical settings where the modulation of catecholamine levels is required .
属性
CAS 编号 |
1991-86-2 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Mesityl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1181134.png)

![N-[2-(diethylamino)ethyl]-2-ethoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181142.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B1181143.png)
![2-bromo-N-[2-(diethylamino)ethyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B1181146.png)
![4,5-dichloro-N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide](/img/structure/B1181148.png)
![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)
